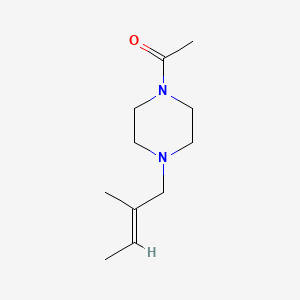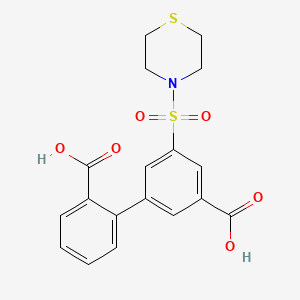
5'-(thiomorpholin-4-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5'-(thiomorpholin-4-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a sulfonamide derivative that has shown promising results in various fields such as medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 5'-(thiomorpholin-4-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes such as carbonic anhydrase and metalloproteinases. These enzymes play a crucial role in various biological processes such as cell proliferation, angiogenesis, and inflammation. By inhibiting their activity, this compound can potentially prevent or treat various diseases.
Biochemical and Physiological Effects
Studies have shown that this compound can exert various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, it has been shown to reduce inflammation by inhibiting the activity of certain enzymes such as COX-2 and MMPs. The compound has also been shown to have anti-viral activity against certain viruses such as HIV-1 and HCV.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5'-(thiomorpholin-4-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid is its versatility. It can be used in various scientific research applications such as medicinal chemistry, biochemistry, and pharmacology. In addition, it is relatively easy to synthesize and purify. However, one of the main limitations of the compound is its potential toxicity. Studies have shown that it can be toxic to certain cells at high concentrations. Therefore, caution should be exercised when using the compound in lab experiments.
Direcciones Futuras
There are several future directions for research on 5'-(thiomorpholin-4-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid. One area of interest is the development of new derivatives with improved properties such as increased potency and selectivity. Another area of interest is the study of the compound's potential applications in treating various diseases such as cancer and viral infections. In addition, the compound's role in various biological processes such as angiogenesis and inflammation warrants further investigation. Overall, this compound holds great promise for advancing scientific research in various fields.
Métodos De Síntesis
The synthesis of 5'-(thiomorpholin-4-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid involves the reaction of 4-(chloromethyl)thiophene-2-carboxylic acid with 4-morpholineethanethiol in the presence of a base. The resulting product is further reacted with 4-bromobiphenyl-2,3'-dicarboxylic acid in the presence of a palladium catalyst to yield the final compound. The purity of the compound can be confirmed by using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Aplicaciones Científicas De Investigación
5'-(thiomorpholin-4-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. In addition, it has been used as a tool compound for studying the role of sulfonamides in various biological systems. The compound has also been used as a fluorescent probe for detecting the presence of metal ions in biological samples.
Propiedades
IUPAC Name |
3-(2-carboxyphenyl)-5-thiomorpholin-4-ylsulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6S2/c20-17(21)13-9-12(15-3-1-2-4-16(15)18(22)23)10-14(11-13)27(24,25)19-5-7-26-8-6-19/h1-4,9-11H,5-8H2,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGXPCXEVIQIQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1S(=O)(=O)C2=CC(=CC(=C2)C(=O)O)C3=CC=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-cyclohexyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-imidazol-2-yl]thio}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B5294612.png)
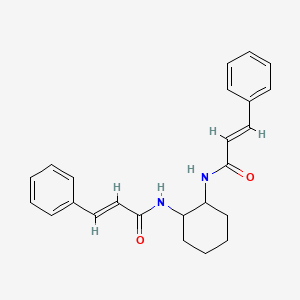
![4-[3-(2-furyl)-1H-pyrazol-1-yl]-1-[2-(methylthio)pyrimidin-4-yl]piperidine-4-carboxylic acid](/img/structure/B5294637.png)

![N,N,4-trimethyl-3-{2-[methyl(prop-2-yn-1-yl)amino]-2-oxoethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5294643.png)
![4-[(7-acetyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)amino]butan-1-ol](/img/structure/B5294645.png)
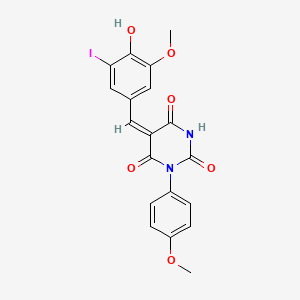
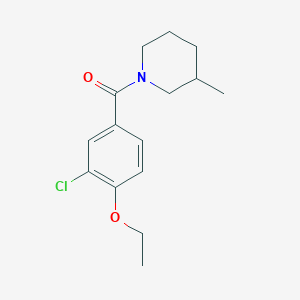
![methyl {4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl}carbamate](/img/structure/B5294661.png)
![ethyl 4-({[(2-thienylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5294669.png)
![2-{[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5294671.png)
![2-methyl-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5294686.png)
![3-methyl-5-[2-(5-methyl-2-furyl)vinyl]-4-nitroisoxazole](/img/structure/B5294687.png)
